molecular formula C7H11NO B15310464 2-Isocyanato-1,1-dimethylcyclobutane

2-Isocyanato-1,1-dimethylcyclobutane

Cat. No.: B15310464
M. Wt: 125.17 g/mol
InChI Key: PHLVNABTABMIGU-UHFFFAOYSA-N
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Description

2-Isocyanato-1,1-dimethylcyclobutane is a unique organic compound characterized by its cyclobutane ring structure with an isocyanate functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of isocyanates, including 2-Isocyanato-1,1-dimethylcyclobutane, typically involves the reaction of amines with phosgene. due to the hazardous nature of phosgene, alternative non-phosgene methods have been developed. These methods include the reduction carbonylation, oxidation carbonylation, and the use of dimethyl carbonate or urea .

Industrial Production Methods: Industrial production of isocyanates often employs the phosgene process, which involves the reaction of primary amines with phosgene to form isocyanates and hydrogen chloride. Non-phosgene methods are also being explored to mitigate the environmental and health risks associated with phosgene .

Chemical Reactions Analysis

Types of Reactions: 2-Isocyanato-1,1-dimethylcyclobutane undergoes various chemical reactions, including:

    Addition Reactions: Reacts with alcohols to form urethanes.

    Hydrolysis: Reacts with water to produce amines and carbon dioxide.

    Polymerization: Reacts with diols or polyols to form polyurethanes.

Common Reagents and Conditions:

    Alcohols: Used in the formation of urethanes.

    Water: Used in hydrolysis reactions.

    Diols/Polyols: Used in the production of polyurethanes.

Major Products:

    Urethanes: Formed from the reaction with alcohols.

    Amines and Carbon Dioxide: Formed from hydrolysis.

    Polyurethanes: Formed from polymerization reactions.

Scientific Research Applications

2-Isocyanato-1,1-dimethylcyclobutane has a wide range of applications in scientific research:

    Organic Synthesis: Used as a building block in the synthesis of more complex organic molecules.

    Polymer Chemistry: Utilized in the production of polyurethanes, which are used in foams, coatings, and adhesives.

    Material Science: Explored for its potential in creating new materials with unique properties

Mechanism of Action

The mechanism of action of 2-Isocyanato-1,1-dimethylcyclobutane involves its reactivity with nucleophiles due to the electrophilic nature of the isocyanate group. This reactivity allows it to form various products, such as urethanes and polyurethanes, through addition reactions with alcohols and other nucleophiles .

Comparison with Similar Compounds

  • Hexamethylene diisocyanate (HDI)
  • Isophorone diisocyanate (IPDI)
  • Toluene diisocyanate (TDI)
  • Methylenediphenyl diisocyanate (MDI)

Comparison: 2-Isocyanato-1,1-dimethylcyclobutane is unique due to its cyclobutane ring structure, which imparts different steric and electronic properties compared to linear or aromatic isocyanates like HDI, IPDI, TDI, and MDI. These differences can influence its reactivity and the properties of the polymers formed from it .

Properties

Molecular Formula

C7H11NO

Molecular Weight

125.17 g/mol

IUPAC Name

2-isocyanato-1,1-dimethylcyclobutane

InChI

InChI=1S/C7H11NO/c1-7(2)4-3-6(7)8-5-9/h6H,3-4H2,1-2H3

InChI Key

PHLVNABTABMIGU-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC1N=C=O)C

Origin of Product

United States

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